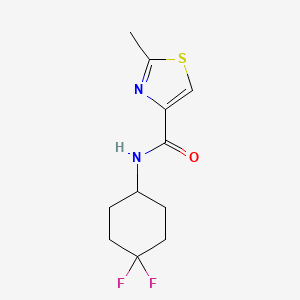

N-(4,4-difluorocyclohexyl)-2-methylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar thiazole derivatives indicates a broader interest in the synthesis, structural characterisation, and potential applications of thiazole compounds. For instance, thiazole C-nucleosides have been synthesized and evaluated for their antiviral activity, showcasing the potential of thiazole derivatives in developing antiviral agents (Srivastava et al., 1977). Furthermore, studies on 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives have explored their fungicidal and insecticidal activities, indicating the versatility of thiazole carboxamides in agricultural applications (Liu, Li, & Zhong, 2004).

Potential Biological Activities

The exploration of heterocyclic carboxamides, including thiazole derivatives, for their potential antipsychotic properties further highlights the medical relevance of such compounds. These studies provide evidence for the synthesis and evaluation of heterocyclic carboxamides as potential therapeutic agents, emphasizing the importance of structural variations in modulating biological activities (Norman et al., 1996).

Advances in Synthesis Techniques

Research into novel synthetic methods for thiazole derivatives, such as the work on oxazoles and their application in the synthesis of macrocyclic lactones, demonstrates the ongoing development of more efficient and versatile chemical synthesis techniques. These advancements not only facilitate the production of thiazole-containing compounds but also open new avenues for their application in various domains, including pharmaceuticals and materials science (Hassennan, Gambale, & Pulwer, 1981).

Mechanism of Action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide is the Small conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their communication with other cells.

Mode of Action

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide acts as a positive allosteric modulator of SK channels . This means it binds to a site on the SK channels that is distinct from the active site, enhancing the channel’s response to calcium ions. This results in an increase in the activity of the SK channels, leading to hyperpolarization of the neuron and a consequent decrease in its firing rate .

Biochemical Pathways

The compound’s action primarily affects the olivo-cerebellar network . By increasing the activity of SK channels in the Purkinje cells of the cerebellar cortex, it reduces the excitatory input these cells provide to deep cerebellar neurons in the dentate nucleus . This, in turn, reduces the excitatory input from the dentate nucleus to the ventral intermediate nucleus in the thalamocortical system . The overall effect is a decrease in the activity of this pathway, which is thought to have a beneficial impact on essential tremor .

Result of Action

The result of the compound’s action is a decrease in the firing of neurons in the olivo-cerebellar network . This is theorized to reduce the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor . Inhibition of this dysfunctional firing may provide benefit to patients with essential tremor .

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2OS/c1-7-14-9(6-17-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUBRKPIJALQBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-2-methylthiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421719.png)

![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2421723.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2421724.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2421726.png)

![3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)

![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421734.png)